molecular formula C13H9NO3S B2722851 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde CAS No. 69054-34-8

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde

Cat. No. B2722851
CAS RN: 69054-34-8
M. Wt: 259.28
InChI Key: ATBVFIKZUSBTDE-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde is a chemical compound with the molecular formula C13H9NO3S and a molecular weight of 259.28 .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde consists of a benzene ring with a nitro group (-NO2) attached to one carbon atom, a phenylsulfanyl group (-SC6H5) attached to another carbon atom, and a formyl group (-CHO) attached to a third carbon atom .

Scientific Research Applications

Synthesis and Reactivity

  • Reactions with Nitroethene Derivatives : Studies have shown that nitroaldol reactions involving phenylsulfonylnitromethane can lead to complex products, demonstrating the reactivity of nitroethene derivatives. This reactivity could suggest potential pathways for synthesizing derivatives of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde for applications in material science or as intermediates in organic synthesis (Wade et al., 2009).

  • Nickel-Catalyzed Homoallylation : The homoallylation of aldehydes with 1,3-dienes, catalyzed by Ni(acac)2, indicates the utility of aldehydes in synthesizing complex organic molecules. Such reactions highlight the potential of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde in catalysis and organic synthesis (Kimura et al., 2006).

Environmental and Green Chemistry

  • Water as Reaction Medium : The use of water as a solvent for the Knoevenagel addition followed by dehydration of β-nitroalcohols illustrates an environmentally friendly approach to synthesis. This method could potentially be applied to 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde for the development of green chemistry protocols (Amantini et al., 2001).

Molecular Rearrangements and Electroluminescence

  • Molecular Rearrangements : The study on the rearrangement of 1-substituted-4-iminomethyl-1,2,3-triazoles provides insights into the behavior of similar compounds under specific conditions, suggesting potential for the use of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde in synthesizing novel organic materials with unique properties (L'abbé et al., 1990).

  • Aggregation-Induced Emission and Mechanochromism : Research into N-substituted tetraphenylethene-based benzimidazoles exhibiting aggregation-induced emission and mechanochromism highlights the potential application of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde in the development of organic light-emitting diodes (OLEDs) and sensors (Zhang et al., 2018).

properties

IUPAC Name

3-nitro-4-phenylsulfanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c15-9-10-6-7-13(12(8-10)14(16)17)18-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBVFIKZUSBTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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